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molecular formula C8H9Cl2NO B1205566 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol CAS No. 3567-82-6

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Cat. No. B1205566
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598202B2

Procedure details

To a mixture of 3,4-dichlorobenzaldehyde (3.50 g, 20.2 mmol) and ZnI2 (19 mg, 0.06 mmol) at 0° C. was added TMSCN (2.2 g, 2.2 mmol). The reaction mixture was stirred at 0° C. for 10 min and then warmed to rt and stirred for an additional 1 h. The mixture was concentrated to afford an orange-brown colored oil. The oil was dissolved in THF (20 mL) and BH3.THF (1 M in THF; 25 mL, 25 mmol) was added at 0° C. The reaction mixture was warmed to rt and stirred overnight. The mixture was cooled to 0° C. and MeOH (6 mL) was added with continued stirring for 2 h. After being warmed to rt, the mixture was concentrated. The residue was dissolved in MeOH (10 mL) and HCl (2 M in Et2O; 25 mL) was added at 0° C. After 30 min, Et2O (100 mL) was added and the resulting white solid was filtered and washed with Et2O (2×50 mL) to give a white solid (3.5 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=[O:6].[Si]([C:15]#[N:16])(C)(C)C.B.C1COCC1.CO>C1COCC1.[Zn+2].[I-].[I-]>[NH2:16][CH2:15][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:2]([Cl:1])[CH:3]=1)[OH:6] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
19 mg
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirred for an additional 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange-brown colored oil
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with continued stirring for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being warmed to rt
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (10 mL)
ADDITION
Type
ADDITION
Details
HCl (2 M in Et2O; 25 mL) was added at 0° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Et2O (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed with Et2O (2×50 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC(O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 772%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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